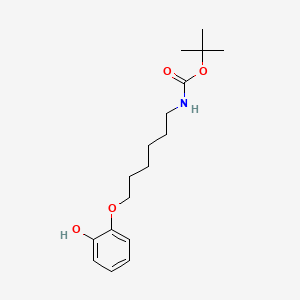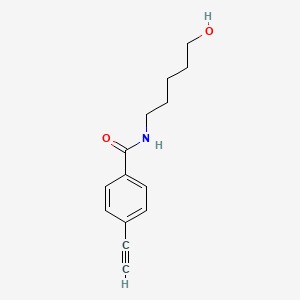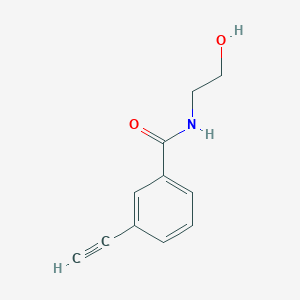![molecular formula C10H4N2OS B8214342 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile](/img/structure/B8214342.png)
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
概要
説明
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile is an organic compound known for its unique structure and properties. It is a solid with a white to light yellow appearance and is often used in various scientific research applications, particularly in the field of organic electronics as a non-fullerene electron acceptor .
準備方法
The synthesis of 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile typically involves organic synthesis methods. Common synthetic routes include the use of sulfur compounds and carboxylic acids. The reaction conditions must be carefully controlled, often requiring a well-ventilated environment to avoid the production of toxic gases . Industrial production methods are similar, focusing on large-scale synthesis while maintaining safety and efficiency.
化学反応の分析
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of organic electronic devices, such as organic solar cells, due to its strong and broad light absorption properties
作用機序
The mechanism of action of 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile involves its role as an electron acceptor. It interacts with electron donors in organic electronic devices, facilitating the transfer of electrons and improving the efficiency of these devices. The molecular targets and pathways involved include the interaction with the active layers of organic solar cells, enhancing their photovoltaic performance .
類似化合物との比較
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile can be compared with other similar compounds, such as:
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile: This compound has a similar structure but includes a bromine atom, which can alter its reactivity and applications.
Indacenodithieno[3,2-b]thiophene derivatives: These compounds are also used as electron acceptors in organic electronics but have different core structures, affecting their electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct electronic properties and makes it highly effective in its applications.
特性
IUPAC Name |
2-(4-oxocyclopenta[c]thiophen-6-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2OS/c11-2-6(3-12)7-1-10(13)9-5-14-4-8(7)9/h4-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBRGVXKTMQPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CSC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate](/img/structure/B8214313.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8214329.png)
![1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B8214330.png)
![Bicyclo[1.1.1]pentane-1,3-dicarbonitrile](/img/structure/B8214340.png)

![2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B8214349.png)

